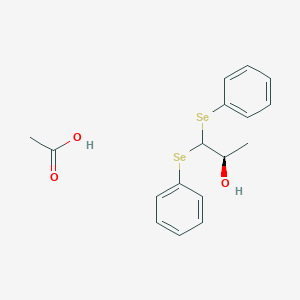![molecular formula C15H17NO4 B14194380 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- CAS No. 864755-88-4](/img/structure/B14194380.png)
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- is a compound that belongs to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of urea and ethanolamine reagents, which are subjected to microwave irradiation in a chemical paste medium. This process utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinone derivatives, including 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-, often involves large-scale chemical synthesis. This can include the use of palladium-catalyzed N-arylation reactions with aryl bromides, which provide good yields of the desired product. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency and yield of the industrial synthesis .
化学反应分析
Types of Reactions
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
科学研究应用
2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts the translation process, ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- include:
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with improved potency and safety profile compared to linezolid.
Cycloserine: An antibiotic that, while technically an oxazolidinone, has a different mechanism of action and properties.
Uniqueness
What sets 2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]- apart from these similar compounds is its unique structural features and potential for diverse applications. The presence of the 3-butynyl and 3,4-dimethoxyphenyl groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
属性
CAS 编号 |
864755-88-4 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.30 g/mol |
IUPAC 名称 |
3-[4-(3,4-dimethoxyphenyl)but-3-ynyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-18-13-7-6-12(11-14(13)19-2)5-3-4-8-16-9-10-20-15(16)17/h6-7,11H,4,8-10H2,1-2H3 |
InChI 键 |
CJMICPVJMAXIBP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#CCCN2CCOC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


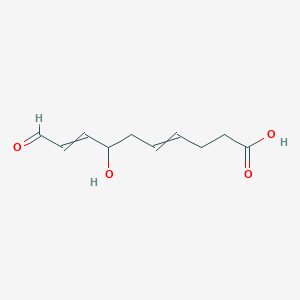
![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)
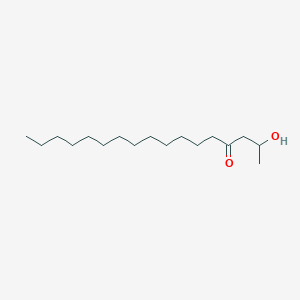


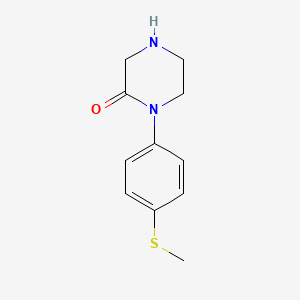
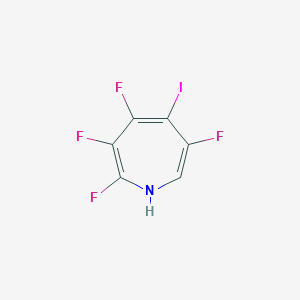

![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
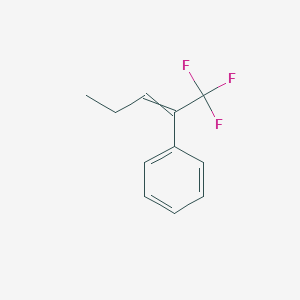
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
